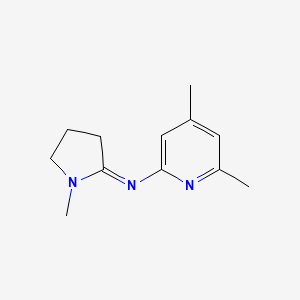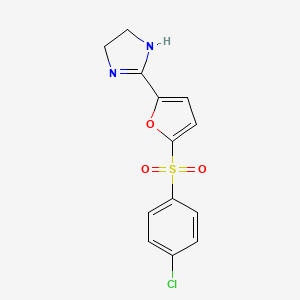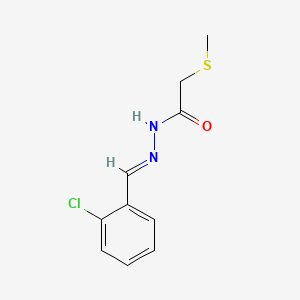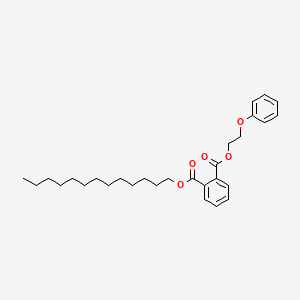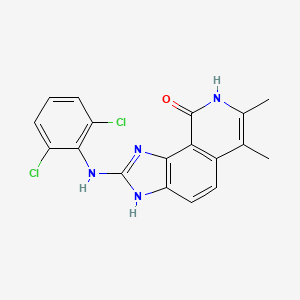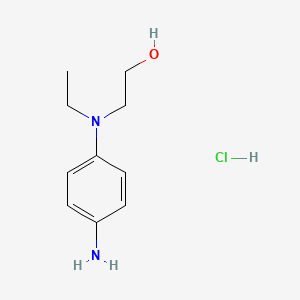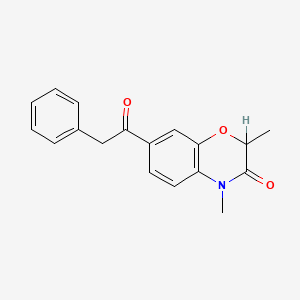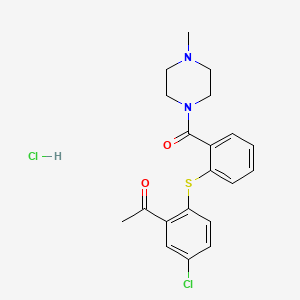
Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: The thioether intermediate and piperazine.
Conditions: The reaction is carried out in a polar solvent, such as dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
准备方法
合成路线和反应条件
哌嗪, 1-(2-((2-乙酰基-4-氯苯基)硫代)苯甲酰)-4-甲基-, 一盐酸盐的合成通常涉及多个步骤。第一步通常包括制备中间体化合物,例如 2-乙酰基-4-氯苯基苯甲酸酯。然后将该中间体进行进一步反应,以引入哌嗪环和硫醚键。
-
制备 2-乙酰基-4-氯苯基苯甲酸酯
试剂: 4-氯苯甲酰氯、苯乙酮和合适的碱(例如,吡啶)。
条件: 反应在惰性气氛下回流条件下进行,以防止氧化。
-
形成硫醚键
试剂: 中间体 2-乙酰基-4-氯苯基苯甲酸酯和硫醇化合物。
条件: 反应通常在催化剂(例如,三乙胺)的存在下,在温和加热下进行。
-
引入哌嗪环
试剂: 硫醚中间体和哌嗪。
条件: 反应在极性溶剂(例如,二甲基甲酰胺 (DMF))中回流条件下进行。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。反应针对更高的产率和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,例如色谱法和结晶。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫醚键上,导致形成亚砜和砜。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 该化合物中的芳香环可以发生亲电取代反应,例如硝化和卤化。
常用试剂和条件
氧化: 像过氧化氢或间氯过氧苯甲酸 (mCPBA) 这样的试剂,在温和条件下。
还原: 像硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 这样的试剂,在无水条件下。
取代: 像硝酸用于硝化或溴用于卤化这样的试剂,在受控温度下。
主要产物
氧化: 亚砜和砜。
还原: 醇衍生物。
取代: 硝基或卤化衍生物。
科学研究应用
哌嗪, 1-(2-((2-乙酰基-4-氯苯基)硫代)苯甲酰)-4-甲基-, 一盐酸盐在科学研究中具有多种应用:
化学: 用作合成更复杂分子和研究反应机理的构建块。
生物学: 研究其作为生化探针的潜力,以研究酶活性和其他蛋白质相互作用。
医学: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发先进材料,并作为各种化学产品的先驱。
作用机制
该化合物通过多种机制发挥作用,具体取决于应用:
生化相互作用: 它可以与酶和蛋白质相互作用,改变它们的活性。并功能。
分子靶点: 该化合物可能靶向特定的细胞通路,例如参与细胞信号传导和代谢的通路。
相关途径: 它可以调节与氧化应激、细胞凋亡和细胞增殖相关的途径。
相似化合物的比较
类似化合物
哌嗪衍生物: 像 1-苄基哌嗪和 1-(2-氯苯基)哌嗪这样的化合物。
硫醚化合物: 像硫代苯甲醚和 4-氯硫代苯甲醚这样的化合物。
独特性
哌嗪, 1-(2-((2-乙酰基-4-氯苯基)硫代)苯甲酰)-4-甲基-, 一盐酸盐由于其官能团的特定组合而具有独特性,这些官能团赋予其独特的化学和生物学特性。哌嗪环和硫醚键的存在使其成为多种应用的通用化合物,使其与其他类似化合物区别开来。
属性
CAS 编号 |
93289-05-5 |
|---|---|
分子式 |
C20H22Cl2N2O2S |
分子量 |
425.4 g/mol |
IUPAC 名称 |
1-[5-chloro-2-[2-(4-methylpiperazine-1-carbonyl)phenyl]sulfanylphenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C20H21ClN2O2S.ClH/c1-14(24)17-13-15(21)7-8-19(17)26-18-6-4-3-5-16(18)20(25)23-11-9-22(2)10-12-23;/h3-8,13H,9-12H2,1-2H3;1H |
InChI 键 |
ZPBFHVORVGUEED-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)


